Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)

6-Chloro-2-methoxynicotinaldehyde structure
95652-81-6 structure
Produktname:6-Chloro-2-methoxynicotinaldehyde
CAS-Nr.:95652-81-6
MF:C7H6ClNO2
MW:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945

6-Chloro-2-methoxynicotinaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-chloro-2-methoxynicotinaldehyde
    • 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
    • 6-chloro-2-methoxypyridine-3-carbaldehyde
    • 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
    • 6-Chloro-3-formyl-2-methoxypyridine
    • 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
    • 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
    • AVBARORPQMEWPR-UHFFFAOYSA-N
    • BCP18468
    • 3504AJ
    • 6-chloro-3-formyl-2-methoxy-pyridine
    • AB64671
    • SY045175
    • AK157966
    • 6-Chloro-2-metho
    • 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
    • MFCD11847276
    • AKOS022638389
    • Z1255428295
    • VDA65281
    • 95652-81-6
    • DB-080321
    • W11386
    • DS-9123
    • 95052-81-6
    • SCHEMBL1266601
    • 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
    • DTXSID20445994
    • 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
    • CS-0037312
    • EN300-1272363
    • 6-Chloro-2-methoxynicotinaldehyde
    • MDL: MFCD11847276
    • Inchi: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
    • InChI-Schlüssel: AVBARORPQMEWPR-UHFFFAOYSA-N
    • Lächelt: O=CC1C(OC)=NC(Cl)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 171.0087061g/mol
  • Monoisotopenmasse: 171.0087061g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 142
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 39.2

Experimentelle Eigenschaften

  • Dichte: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 78-81 °C
  • Siedepunkt: 90 ºC (3 Torr)
  • Flammpunkt: 120.2±25.9 ºC,
  • Löslichkeit: Leicht löslich (1,7 g/l) (25°C),

6-Chloro-2-methoxynicotinaldehyde Sicherheitsinformationen

6-Chloro-2-methoxynicotinaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107952-25g
6-Chloro-2-methoxynicotinaldehyde
95652-81-6 98%
25g
¥2671.00 2024-04-24
eNovation Chemicals LLC
D545356-1g
6-Chloro-2-methoxypyridine-3-carboxaldehyde
95652-81-6 95%
1g
$245 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LY266-50mg
6-Chloro-2-methoxynicotinaldehyde
95652-81-6 95+%
50mg
¥79.0 2022-06-09
abcr
AB442278-1g
6-Chloro-2-methoxynicotinaldehyde, 95%; .
95652-81-6 95%
1g
€98.30 2024-08-03
abcr
AB442278-5 g
6-Chloro-2-methoxynicotinaldehyde, 95%; .
95652-81-6 95%
5g
€382.30 2022-03-24
Alichem
A024007803-1g
6-Chloro-2-methoxypyridine-3-carboxaldehyde
95652-81-6 97%
1g
$1797.60 2023-08-31
eNovation Chemicals LLC
D954770-5g
6-Chloro-2-methoxy-pyridine-3-carbaldehyde
95652-81-6 95%
5g
$115 2024-06-07
eNovation Chemicals LLC
Y1231846-5G
6-chloro-2-methoxy-pyridine-3-carbaldehyde
95652-81-6 97%
5g
$130 2024-07-21
eNovation Chemicals LLC
D954770-10g
6-Chloro-2-methoxy-pyridine-3-carbaldehyde
95652-81-6 95%
10g
$170 2024-06-07
Alichem
A024007803-500mg
6-Chloro-2-methoxypyridine-3-carboxaldehyde
95652-81-6 97%
500mg
$1029.00 2023-08-31

6-Chloro-2-methoxynicotinaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ;  -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Isopropanol ,  Water ;  rt; 2 h, rt → 50 °C
Referenz
Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified, cooled
Referenz
Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
Referenz
Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists
Zhang, Xuqing ; Zhu, Bin; Guo, Lili; Bakaj, Ivona; Rankin, Matthew; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ;  30 min, -78 °C → rt
Referenz
Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1
Guzik, Katarzyna; Zak, Krzysztof M.; Grudnik, Przemyslaw; Magiera, Katarzyna; Musielak, Bogdan; et al, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt → 50 °C; 16 h, 50 °C
Referenz
Heterocyclic compounds as mutant IDH inhibitors and their preparation
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide
Dainter, Ronald S.; Suschitzky, Hans; Wakefield, Basil J., Tetrahedron Letters, 1984, 25(49), 5693-6

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ;  15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
Referenz
Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ;  30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referenz
Compounds for treating spinal muscular atrophy
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt → 55 °C; 3 h, 55 °C
Referenz
Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ;  30 min, -78 °C → rt
Referenz
Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referenz
7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane ;  1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Practical Total Syntheses of Acromelic Acids A and B
Ouchi, Hitoshi; Asahina, Aya; Asakawa, Tomohiro; Inai, Makoto; Hamashima, Yoshitaka; et al, Organic Letters, 2014, 16(7), 1980-1983

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes
Zhang, Xuqing ; Zhu, Bin; Guo, Lili; Bakaj, Ivona; Rankin, Matthew; et al, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Heptane ;  1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Practical total syntheses of acromelic acids A and B
Inai, Makoto; Ouchi, Hitoshi; Asahina, Aya; Asakawa, Tomohiro; Hamashima, Yoshitaka; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ;  1 h, pH 6, -78 °C
Referenz
Preparation of tricyclic compounds as mPGES-1 inhibitors
, World Intellectual Property Organization, , ,

6-Chloro-2-methoxynicotinaldehyde Raw materials

6-Chloro-2-methoxynicotinaldehyde Preparation Products

6-Chloro-2-methoxynicotinaldehyde Verwandte Literatur

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